Acetic acid;3-(1-bromoethyl)phenol

Description

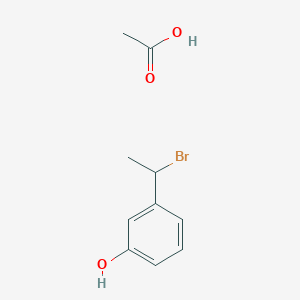

The compound "Acetic acid; 3-(1-bromoethyl)phenol" is hypothesized to be a derivative of phenol featuring a bromoethyl substituent at the meta position, combined with acetic acid. Based on structural analogs in the evidence, it may exist as either:

- A mixture of acetic acid and 3-(1-bromoethyl)phenol.

- An ester, such as 3-(1-bromoethyl)phenyl acetate, where the hydroxyl group of phenol is replaced by an acetyloxy group.

Molecular Formula: Likely C₉H₉BrO₂ (if esterified).

Key Features:

- Meta-substitution: The bromoethyl group at the meta position on the aromatic ring may influence thermodynamic stability and electronic properties, similar to meta-hydroxyacetophenone (meta-HAP) .

- Acetic acid moiety: Enhances solubility in polar solvents and impacts acidity.

Properties

CAS No. |

90422-06-3 |

|---|---|

Molecular Formula |

C10H13BrO3 |

Molecular Weight |

261.11 g/mol |

IUPAC Name |

acetic acid;3-(1-bromoethyl)phenol |

InChI |

InChI=1S/C8H9BrO.C2H4O2/c1-6(9)7-3-2-4-8(10)5-7;1-2(3)4/h2-6,10H,1H3;1H3,(H,3,4) |

InChI Key |

MQPGSEWNWZKOHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)Br.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromination of Phenol: The synthesis of acetic acid;3-(1-bromoethyl)phenol can begin with the bromination of phenol. This involves the reaction of phenol with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the desired position on the aromatic ring.

Esterification: The next step involves the esterification of the brominated phenol with acetic acid. This can be achieved by reacting the brominated phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the ester linkage.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Acetic acid;3-(1-bromoethyl)phenol can undergo oxidation reactions, where the bromine atom can be replaced by a hydroxyl group, forming a dihydroxy derivative.

Reduction: The compound can also undergo reduction reactions, where the bromine atom is removed, resulting in the formation of the corresponding phenol derivative.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

Oxidation: Formation of dihydroxy derivatives.

Reduction: Formation of the corresponding phenol derivative.

Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-(1-bromoethyl)phenol has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;3-(1-bromoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering their conformation.

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

The following table compares "Acetic acid; 3-(1-bromoethyl)phenol" with structurally related brominated aromatics and hydroxyacetophenones:

Key Observations :

- Meta-substitution : Meta isomers are thermodynamically favored in substituted aromatics due to reduced steric hindrance and electronic stabilization . For example, meta-HAP has a lower ΔG°f (-120.5 kJ/mol) compared to ortho or para isomers.

- Bromoethyl vs.

Reactivity and Acidity Comparisons

Key Observations :

- Acidity: The phenolic hydroxyl in 3-(1-bromoethyl)phenol is less acidic (pKa ~10) than acetic acid (pKa 4.75), limiting its deprotonation under mild conditions .

- Bromine Reactivity: The bromoethyl group can participate in SN2 reactions, offering pathways for further functionalization, unlike non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.